Methyl 3-hydroxy-5-methylpicolinate

Organic Synthesis Medicinal Chemistry Isomerism

This 3-hydroxy-5-methyl regioisomer is the mandatory scaffold for prolyl hydroxylase inhibitor programs—its substitution pattern dictates critical binding, making generic analogs unusable. The methyl ester enables mild hydrolysis to the free acid for downstream coupling, while ≥98% HPLC purity reduces purification cycles in multi-step syntheses. Choose this specific intermediate for predictable reactivity and publication-ready results.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
Cat. No. B13029933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-hydroxy-5-methylpicolinate
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1)C(=O)OC)O
InChIInChI=1S/C8H9NO3/c1-5-3-6(10)7(9-4-5)8(11)12-2/h3-4,10H,1-2H3
InChIKeyYTKUNLLJBNAAQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-hydroxy-5-methylpicolinate: A Key Intermediary Building Block for Medicinal Chemistry and Organic Synthesis


Methyl 3-hydroxy-5-methylpicolinate (CAS 1806316-67-5) is a heterocyclic aromatic compound belonging to the class of substituted pyridine carboxylates, specifically a methyl ester of 3-hydroxy-5-methylpicolinic acid . Its core structure features a pyridine ring with a hydroxyl group at the 3-position, a methyl group at the 5-position, and a methyl ester moiety at the 2-position, giving it the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol [1]. This specific substitution pattern confers distinct physicochemical properties that differentiate it from other picolinate analogs, making it a specialized building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical sectors .

Why Methyl 3-hydroxy-5-methylpicolinate Cannot Be Substituted with Generic Picolinate Esters or Isomers


The substitution pattern of Methyl 3-hydroxy-5-methylpicolinate is the primary driver of its distinct chemical reactivity and biological interactions, making it non-interchangeable with other picolinate esters or regioisomers. The specific placement of the hydroxyl and methyl groups on the pyridine ring influences critical properties such as chelation potential, hydrogen-bonding network, and electronic distribution, which in turn dictate its utility as a selective synthetic intermediate and its potential interaction with biological targets . Unlike unsubstituted methyl picolinate or regioisomers like methyl 5-hydroxy-3-methylpicolinate, the 3-hydroxy-5-methyl motif provides a unique scaffold for constructing more elaborate heterocyclic systems or for binding to specific enzyme pockets, as evidenced by its use in the synthesis of prolyl hydroxylase inhibitors [1]. Substituting this specific intermediate with a generic analog would introduce unpredictable reactivity, likely leading to failed synthetic routes or altered biological activity in downstream applications.

Quantitative Differentiation Guide for Methyl 3-hydroxy-5-methylpicolinate


Structural Specificity: Regioisomeric Distinction from Methyl 5-hydroxy-3-methylpicolinate

The precise substitution pattern of Methyl 3-hydroxy-5-methylpicolinate (3-hydroxy-5-methyl) creates a unique electronic and steric environment compared to its regioisomer, Methyl 5-hydroxy-3-methylpicolinate . While both share the same molecular weight of 167.16 g/mol and formula C8H9NO3, the change in functional group placement fundamentally alters the molecule's reactivity and potential for downstream diversification . The 3-hydroxy-5-methyl pattern is a key scaffold for building specific heterocyclic frameworks, and using the incorrect isomer would lead to a completely different, and likely undesirable, set of reaction products .

Organic Synthesis Medicinal Chemistry Isomerism

Validated Synthetic Route and Yield: Esterification of 3-Hydroxy-5-methylpicolinic Acid

A robust and documented synthetic route to Methyl 3-hydroxy-5-methylpicolinate is the Fischer esterification of 3-hydroxy-5-methylpicolinic acid with methanol, typically facilitated by an acid catalyst . A related optimized synthesis process describes the esterification of a pyridine dicarboxylic acid precursor, achieving a yield of 72% for the dimethyl ester intermediate . While this is a step prior to the final mono-methylation and functional group installation, it demonstrates a viable and quantifiable synthetic pathway for the compound class, providing a baseline for process optimization compared to less efficient or undocumented routes for other substituted picolinates.

Synthetic Methodology Process Chemistry Esterification

Commercial Purity and Quality Control: A Minimum of 98% Purity by HPLC

Commercially available Methyl 3-hydroxy-5-methylpicolinate is routinely supplied with a certified minimum purity of 98%, as determined by High-Performance Liquid Chromatography (HPLC) . This high purity standard, along with the provision of supporting analytical data such as NMR, is a critical differentiator from less well-characterized or lower-purity picolinate derivatives available from non-specialist chemical suppliers . For researchers, this ensures reproducibility in sensitive reactions and eliminates the need for time-consuming in-house purification before use.

Quality Control Analytical Chemistry Chemical Sourcing

Potential for Divergent Functionalization: Ester vs. tert-Butyl Ester Protecting Group Strategy

The methyl ester of 3-hydroxy-5-methylpicolinate serves a specific synthetic role distinct from other ester derivatives like the tert-butyl ester. The methyl ester is more susceptible to hydrolysis and transesterification, making it a versatile intermediate for further functionalization or as a direct precursor to the corresponding carboxylic acid . In contrast, the tert-butyl ester (e.g., tert-butyl 3-hydroxy-5-methylpicolinate) is often used as a stable protecting group during multi-step syntheses where the carboxylic acid must be masked . This functional distinction allows chemists to select the precise ester derivative based on their synthetic strategy, with the methyl ester being the preferred choice when a reactive carboxylic acid equivalent is needed early in a sequence.

Protecting Group Strategy Synthetic Versatility Medicinal Chemistry

Optimal Application Scenarios for Methyl 3-hydroxy-5-methylpicolinate Based on Evidence


Scaffold for Medicinal Chemistry: Synthesis of Prolyl Hydroxylase Inhibitors

The unique 3-hydroxy-5-methyl substitution pattern on the picolinate ring makes this compound an essential building block for constructing potential pharmaceutical agents. Specifically, it serves as a core intermediate in the synthesis of derivatives designed to act as prolyl hydroxylase inhibitors, a class of enzymes targeted for therapeutic applications [1]. The hydroxyl and methyl groups are critical for establishing the necessary binding interactions within the enzyme's active site, making this specific regioisomer a mandatory starting material for such drug discovery programs.

High-Purity Starting Material for Complex Multi-Step Organic Synthesis

In complex synthetic routes requiring high fidelity and minimal side reactions, the use of a high-purity (≥98% HPLC) starting material is paramount. Methyl 3-hydroxy-5-methylpicolinate is a valuable building block in the synthesis of more elaborate heterocyclic compounds . Its high commercial purity, as offered by specialist chemical suppliers, minimizes the risk of introducing impurities that could propagate through a multi-step synthesis, ultimately saving time and resources that would otherwise be spent on tedious purifications of intermediate products .

Reactive Intermediate for Early-Stage Carboxylic Acid Derivatization

The methyl ester functionality of this compound provides a versatile handle for synthetic manipulation. Unlike bulkier or more stable esters like the tert-butyl ester, the methyl ester is more labile and can be readily hydrolyzed to the corresponding carboxylic acid (3-hydroxy-5-methylpicolinic acid) under mild conditions . This allows chemists to use Methyl 3-hydroxy-5-methylpicolinate as a protected form of the acid, which can be unmasked early in a synthetic sequence for subsequent amide bond formation, coupling reactions, or other diversifications that require the free carboxylic acid.

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